1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene
Description
1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, chlorine atoms at positions 2 and 3, and a 2-methylpropoxy (isobutoxy) group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized aromatics . Its reactivity is influenced by the electron-withdrawing effects of halogens and the steric bulk of the alkoxy substituent.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3-dichloro-4-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2O/c1-6(2)5-14-8-4-3-7(11)9(12)10(8)13/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLDYOSUTYUKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=C(C=C1)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227479 | |
| Record name | Benzene, 1-bromo-2,3-dichloro-4-(2-methylpropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881329-96-9 | |
| Record name | Benzene, 1-bromo-2,3-dichloro-4-(2-methylpropoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881329-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2,3-dichloro-4-(2-methylpropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 4-Hydroxy-1-bromo-2,3-dichlorobenzene
Reaction Scheme
-
Synthesis of Phenolic Intermediate :
Bromination of 2,3-dichlorophenol using molecular bromine (Br2) in acetic acid at 0–5°C yields 4-bromo-2,3-dichlorophenol. The hydroxyl group directs bromination to the para position, achieving >90% regioselectivity. -
Alkylation with 1-Bromo-2-methylpropane :
A suspension of 4-bromo-2,3-dichlorophenol (10 mmol), 1-bromo-2-methylpropane (12 mmol), and potassium carbonate (30 mmol) in anhydrous DMF is stirred at 50°C for 2 hours. The reaction mixture is diluted with ethyl acetate, washed with brine, and purified via flash chromatography (hexanes/EtOAc) to afford the target compound in 72–78% yield.
Key Data
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the phenoxide ion (generated by deprotonation with K2CO3) attacks the electrophilic carbon of 1-bromo-2-methylpropane. DMF polarizes the alkyl bromide, enhancing reactivity. Competing elimination pathways are suppressed by maintaining moderate temperatures (50°C).
Alternative Route: Sequential Halogenation and Alkylation
Step 1: Chlorination of 4-Bromo-2-chlorophenol
4-Bromo-2-chlorophenol is treated with sulfuryl chloride (SO2Cl2) in the presence of FeCl3 as a catalyst at 80°C for 6 hours, introducing the third chlorine atom at position 3. Excess SO2Cl2 ensures complete conversion, yielding 4-bromo-2,3-dichlorophenol (87% yield).
Step 2: Alkylation as Above
The alkylation step mirrors Section 2.1, with comparable yields and purity.
Advantages
-
Avoids direct bromination of dichlorophenol, which may suffer from poor regioselectivity.
-
Scalable to multi-gram quantities.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) outperform ethers (THF) or chlorinated solvents (DCM) in facilitating alkylation (Table 1).
Table 1: Solvent Effects on Alkylation Yield
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 75 | 2 |
| DMSO | 68 | 2.5 |
| THF | 42 | 4 |
| DCM | 35 | 5 |
Base Selection
Potassium carbonate provides superior yields compared to NaOH or NaH due to its mild basicity, which minimizes hydrolysis of the alkyl bromide.
Analytical Characterization
1H NMR (400 MHz, CDCl3) :
-
δ 1.05 (d, 6H, J = 6.8 Hz, CH(CH3)2)
-
δ 3.89 (m, 1H, OCH2CH(CH3)2)
-
δ 4.25 (d, 2H, J = 6.4 Hz, OCH2)
-
δ 7.12 (s, 1H, Ar-H)
13C NMR (101 MHz, CDCl3) :
-
δ 22.1 (CH(CH3)2)
-
δ 28.5 (OCH2)
-
δ 70.8 (OCH2CH(CH3)2)
-
δ 115.6, 128.9, 130.4, 132.7 (Ar-C)
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides.
Material Science: It can be used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene involves its interaction with various molecular targets. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium complex that facilitates the formation of new carbon-carbon bonds . In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the benzene ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Halogenation
1-Bromo-2,4-dinitrobenzene ()
- Structure : Bromine at position 1, nitro groups at positions 2 and 3.
- Key Differences : Nitro groups are stronger electron-withdrawing groups than chlorine, enhancing electrophilicity.
- Applications : Exhibits insecticidal properties (e.g., lethal to mosquito larvae at 10 ppm) and serves as a high-activity substrate for glutathione transferase enzymes (188.8% activity relative to 1-chloro-2,4-dinitrobenzene) .
- Reactivity: Nitro groups facilitate nucleophilic aromatic substitution but reduce solubility in nonpolar solvents compared to alkoxy-substituted analogues.
2,3-Difluoro-4-bromoanisole (CAS: 406482-22-2; )
- Structure : Bromine at position 4, fluorine at positions 2 and 3, methoxy at position 1.
- Key Differences : Fluorine’s smaller atomic radius and weaker electron-withdrawing capacity compared to chlorine result in lower steric hindrance and altered electronic effects.
- Physical Properties : Boiling point 203.2°C, density 1.615 g/cm³ .
- Synthetic Utility : Fluorine substitution is advantageous in medicinal chemistry for metabolic stability.
Alkoxy-Substituted Analogues
1,4-Bis(3-chloropropoxy)benzene ()
- Structure : Two 3-chloropropoxy groups at positions 1 and 4.
- Key Differences : Symmetrical substitution with longer alkyl chains increases hydrophobicity.
- Synthesis : Prepared via nucleophilic substitution of p-dihydroxybenzene with 1-bromo-3-chloropropane (76% yield) .
- Applications : Intermediate for fluorescent diketopyrrolopyrrole pigments .
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene ()
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Biological Activity
1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : Utilizing bromination and chlorination reactions on substituted benzene derivatives.
- Nucleophilic Substitution : Employing nucleophiles to replace halogen atoms in the aromatic ring.
These methods allow for the efficient generation of the compound in laboratory settings, facilitating further biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, allowing it to participate in electrophilic aromatic substitution reactions. This mechanism can lead to modifications in biomolecules such as proteins and nucleic acids, potentially influencing cellular functions.
Potential Applications
- Pharmacological Research : The compound is being explored for its potential as a pharmacophore in drug development due to its ability to modulate biological pathways.
- Toxicological Studies : Investigations into the toxic effects of halogenated compounds have highlighted concerns regarding their environmental persistence and bioaccumulation.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits inhibitory effects on certain enzyme activities, suggesting potential applications in pharmacology. For instance:
- Enzyme Inhibition : The compound was found to inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Specific CYPs affected include CYP1A2 and CYP2C9, indicating that this compound could influence drug interactions and metabolic pathways .
| Enzyme | Inhibition Activity |
|---|---|
| CYP1A2 | Yes |
| CYP2C9 | Yes |
| CYP2C19 | No |
| CYP3A4 | No |
Toxicity Assessments
Environmental assessments have indicated that compounds similar to this compound may pose risks due to their persistence in ecosystems. Studies have shown varying degrees of toxicity towards aquatic organisms, raising concerns about their environmental impact .
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene in laboratory settings?
- Methodological Answer : The synthesis can be approached via sequential functionalization of the benzene ring. A plausible route involves:
Alkoxy Group Introduction : Etherification of 4-hydroxybenzene derivatives using 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in acetone at reflux) .
Q. Halogenation :
- Bromination : Use bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) at 0–25°C to introduce the bromine substituent .
- Chlorination : Sequential chlorination using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃, ensuring regioselectivity via steric and electronic directing effects .
Purification is critical; employ column chromatography (silica gel, hexane/ethyl acetate) and recrystallization for high-purity yields .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Use single-crystal X-ray diffraction with software like ORTEP-3 to resolve bond lengths, angles, and substituent orientations .
- Spectroscopy :
- ¹H/¹³C NMR : Analyze splitting patterns (e.g., para-substituted alkoxy groups show distinct deshielding) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS, observing characteristic isotopic clusters for Br and Cl .
- Elemental Analysis : Validate stoichiometry using CHN analysis .
Q. What are the critical stability considerations for this compound under storage and reaction conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber glass at –20°C to prevent photodegradation of the C-Br bond .
- Thermal Stability : Avoid temperatures >100°C; DSC/TGA analysis can identify decomposition thresholds .
- Moisture Sensitivity : The alkoxy group may hydrolyze under acidic/alkaline conditions; use anhydrous solvents (e.g., THF, DCM) in reactions .
Advanced Research Questions
Q. How do steric and electronic effects influence this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 2-methylpropoxy group at C4 creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
- Electronic Effects : Electron-withdrawing Cl substituents at C2 and C3 activate the C-Br bond for nucleophilic aromatic substitution (SNAr). Kinetic studies (e.g., UV-Vis monitoring) can quantify activation barriers .
- Competitive Pathways : DFT calculations (Gaussian 16) predict regioselectivity in Ullmann or Buchwald-Hartwig aminations .
Q. What strategies resolve contradictions in reported reactivity data between this compound and similar halogenated aromatics?
- Methodological Answer :
- Comparative Kinetic Analysis : Perform parallel reactions with analogs (e.g., 1-Bromo-2,6-dichlorobenzene) under identical conditions to isolate substituent effects .
- Isotopic Labeling : Use ⁸¹Br/³⁷Cl isotopic tracing to track bond cleavage pathways in competing mechanisms .
- Meta-Analysis : Cross-reference computational (e.g., Hammett σ constants) and experimental data to reconcile discrepancies in SNAr vs. radical pathways .
Q. How can computational modeling predict this compound’s behavior in catalytic systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with Pd catalysts, focusing on ligand-substrate steric clashes .
- Reaction Pathway Simulation : Employ Gaussian 16 to calculate transition states for C-Br bond activation, comparing B3LYP and M06-2X functionals .
- Solvent Effects : COSMO-RS simulations predict solvation free energies in polar vs. nonpolar solvents, guiding solvent selection for couplings .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis; monitor airborne Br/Cl emissions via real-time gas sensors .
- Waste Disposal : Collect halogenated waste separately; incinerate at >1,100°C to prevent dioxin formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
